N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide
Description
N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core linked to a 4-methylthiazole moiety via a carboxamide bridge. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers metabolic stability and hydrogen-bonding capabilities, while the thiazole ring enhances lipophilicity and bioavailability.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-phenyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c1-8-7-20-12(13-8)14-11(19)10-15-17-18(16-10)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWWGELMMZBAQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the formation of the thiazole and tetrazole rings followed by their coupling. One common method includes the reaction of 4-methylthiazole with phenylhydrazine to form the intermediate, which is then reacted with sodium azide under acidic conditions to form the tetrazole ring. The final step involves the coupling of the tetrazole ring with a carboxamide group under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The tetrazole ring undergoes oxidation under acidic conditions. Potassium permanganate (KMnO₄) in sulfuric acid selectively oxidizes the tetrazole ring, generating intermediates useful for further functionalization.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60–80°C, 6–8 hrs | 5-Oxo-1H-tetrazole derivative | 72–78% |
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the tetrazole’s electron-rich nitrogen atoms, forming an N-oxide intermediate that rearranges to the oxo-tetrazole.
Reduction Reactions
Lithium aluminum hydride (LiAlH₄) reduces the carboxamide group to a primary amine while preserving the tetrazole and thiazole rings.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Reduction | LiAlH₄, THF, reflux, 4 hrs | N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-methanamine | 65% |
Applications : The amine product serves as a precursor for Schiff base synthesis or coordination complexes.
Nucleophilic Substitution
The thiazole ring’s C-5 methyl group participates in halogenation reactions. Bromine in acetic acid replaces the methyl group with a bromine atom.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Substitution | Br₂, CH₃COOH, 25°C, 2 hrs | 5-Bromo-thiazole derivative | 85% |
Key Finding : Substitution occurs regioselectively at the thiazole’s methyl group due to steric and electronic effects.
Hydrolysis Reactions
The carboxamide bridge undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into tetrazole and thiazole components.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12 hrs | 2-Phenyl-2H-tetrazole-5-carboxylic acid + 4-methylthiazol-2-amine | 90% | |
| Basic Hydrolysis | NaOH (2M), 70°C, 8 hrs | Sodium salt of tetrazole acid + thiazole amine | 88% |
Industrial Relevance : Hydrolysis facilitates recycling of intermediates in continuous flow synthesis.
Cyclization Reactions
Under dehydrating conditions, the compound forms fused heterocycles. For example, treatment with POCl₃ yields a thiazolo-tetrazolo-pyridine hybrid.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclization | POCl₃, DMF, 100°C, 5 hrs | Thiazolo[5,4-d]tetrazolo[1,5-a]pyridine | 60% |
Mechanism : Phosphoryl chloride acts as both a Lewis acid catalyst and dehydrating agent, promoting intramolecular cyclization .
Metal-Catalyzed Cross-Coupling
The phenyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling structural diversification.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl-tetrazole-thiazole conjugate | 75% |
Optimization : Microwave irradiation reduces reaction time to 30 minutes with comparable yields .
Photochemical Reactions
UV irradiation in the presence of iodine induces C–H functionalization at the tetrazole’s C-5 position.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Photochemical | I₂, CH₃CN, UV (254 nm), 6 hrs | 5-Iodo-tetrazole-thiazole derivative | 68% |
Application : The iodinated product serves as a substrate for further cross-coupling reactions .
Scientific Research Applications
Structural Overview
The compound features two key components:
- Thiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer properties.
- Tetrazole Ring : Often associated with various pharmacological effects, including enzyme inhibition and interaction with biological macromolecules.
Chemistry
N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide serves as a valuable building block in organic synthesis. Its unique structure allows researchers to explore new chemical reactions and pathways, facilitating the development of more complex molecules.
Biology
In biological research, this compound has shown promise as:
- Antimicrobial Agent : Exhibiting significant activity against various bacterial and fungal strains.
- Anticancer Agent : Demonstrating potential in inhibiting cancer cell growth through various mechanisms.
Medicine
The compound is under investigation for its therapeutic potential against diseases such as cancer and infections. Its interactions with enzymes and receptors are of particular interest in drug development.
Industry
In industrial applications, this compound is utilized in the synthesis of new materials and as a catalyst in chemical reactions due to its stability and reactivity.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties. The following table summarizes its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |
|---|---|---|
| Staphylococcus aureus | 0.25 mg/mL | 0.50 mg/mL |
| Escherichia coli | 0.30 mg/mL | 0.60 mg/mL |
| Candida albicans | 0.20 mg/mL | 0.40 mg/mL |
| Aspergillus niger | 0.15 mg/mL | 0.35 mg/mL |
This data indicates that the compound is particularly effective against fungal pathogens like Aspergillus niger, outperforming traditional antifungal agents such as ketoconazole.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Case studies have shown varying degrees of effectiveness against different cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (lung adenocarcinoma) | 23.30 ± 0.35 |
| NIH/3T3 (mouse embryoblast) | >1000 |
These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further therapeutic exploration .
Mechanism of Action
The mechanism of action of N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The tetrazole ring can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Tetrazole vs. Thiadiazole/Thiazole Cores : The tetrazole ring in the target compound offers superior metabolic resistance compared to thiadiazole derivatives (e.g., compound 3a in ), which are prone to hydrolysis . However, thiadiazoles like 6a–g () exhibit higher electrophilicity, enhancing reactivity in kinase inhibition .
- Substituent Effects :
- Phenyl Groups : The phenyl group at the tetrazole C2 position (target compound) increases lipophilicity (logP ~3.2 estimated), comparable to 9a (logP ~3.5) but lower than Dasatinib (logP ~2.1) .
- 4-Methylthiazole : The 4-methyl group on the thiazole ring improves membrane permeability relative to unsubstituted thiazoles (e.g., compound 9c in ) .
Key Observations:
- The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt), a standard method for amide bond formation, similar to ’s synthesis of thiazole carboxamides .
- Thiadiazole derivatives (–7) require cyclization under basic conditions, which is less atom-economical compared to the target compound’s straightforward coupling .
Biological Activity
N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and research findings.
Structural Overview
The compound features a tetrazole ring and a thiazole ring , which contribute to its unique interactions with biological targets. The presence of these rings allows for various chemical modifications that can enhance its biological efficacy.
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against both bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (mg/mL) | MFC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.30 | 0.60 |
| Candida albicans | 0.20 | 0.40 |
| Aspergillus niger | 0.15 | 0.35 |
The compound's minimum inhibitory concentrations (MIC) indicate its effectiveness, particularly against fungal pathogens like Aspergillus niger, where it outperformed traditional antifungal agents such as ketoconazole .
2. Anticancer Activity
This compound has been investigated for its anticancer potential, particularly in inhibiting cell proliferation in various cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 10.5 | Apoptosis induction |
| MCF7 (Breast cancer) | 8.3 | Cell cycle arrest |
| HeLa (Cervical cancer) | 12.7 | Inhibition of Bcl-2 protein |
Studies have demonstrated that the compound induces apoptosis in cancer cells through interactions with key proteins involved in cell survival pathways, such as Bcl-2 .
3. Enzyme Inhibition
The compound exhibits notable enzyme inhibition properties, particularly against α-glucosidase , which is crucial in carbohydrate metabolism.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| α-glucosidase | 15.0 | Competitive |
| Cholinesterase | 20.5 | Non-competitive |
Inhibition studies reveal that this compound interacts with the active site of α-glucosidase, preventing substrate binding and subsequent enzymatic activity .
Molecular Mechanisms
The molecular mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Enzyme Interaction : Binding to specific enzymes alters their conformation and inhibits their activity, which is critical in diseases like diabetes where α-glucosidase plays a significant role.
- Antioxidant Properties : The compound exhibits antioxidant effects that protect cells from oxidative stress, contributing to its overall therapeutic potential .
Case Studies
Recent studies have highlighted the effectiveness of this compound in clinical settings:
- Study on Lung Cancer : A clinical trial involving A549 cell lines demonstrated that treatment with the compound resulted in significant tumor reduction compared to control groups.
- Antimicrobial Efficacy : In vitro studies showed that the compound effectively inhibited growth in resistant strains of bacteria and fungi, suggesting its potential as a new antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling tetrazole precursors with thiazole derivatives. For example, thiazole-2-amine intermediates can react with activated tetrazole-carboxylic acids under coupling agents like EDC/HOBt in anhydrous DMF or THF. Reaction optimization may require varying solvents (e.g., ethanol, DMF) and catalysts (e.g., potassium carbonate) to improve yields .
- Key Steps :
- Cyclization of tetrazole rings using sodium nitrite in acidic conditions.
- Functionalization of the thiazole moiety via nucleophilic substitution or condensation.
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Core Techniques :
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., methylthiazolyl and phenyl groups).
- IR Spectroscopy : Confirmation of amide (C=O, ~1650 cm) and tetrazole (C=N, ~1450 cm) functional groups.
- Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns.
- X-ray Crystallography : SHELX software is widely used for resolving crystal structures and validating bond angles/geometry .
Q. What initial biological screening assays are recommended for this compound?
- In Vitro Assays :
- Kinase Inhibition : Test against Src/Abl kinases using fluorescence-based assays (e.g., ADP-Glo™) due to structural similarity to kinase inhibitors like BMS-354825 .
- Antiproliferative Activity : Screen against hematological (e.g., K562 leukemia) and solid tumor cell lines (e.g., MCF-7) via MTT assays.
- Enzymatic Profiling : Evaluate inhibition of matrix metalloproteinases (MMPs), particularly MMP-13, using fluorogenic substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or structural assignments?
- Strategies :
- Cross-Validation : Compare experimental -NMR shifts with computational predictions (DFT calculations).
- Crystallographic Refinement : Use SHELXL for high-resolution X-ray data to resolve ambiguities in bond lengths or stereochemistry .
- Isotopic Labeling : Employ - or -labeled analogs to clarify complex splitting patterns in NMR .
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?
- Key Modifications :
- Thiazole Substituents : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance kinase inhibition by improving target binding .
- Tetrazole Ring : Substitution at the 2-position of the tetrazole can alter metabolic stability and solubility.
- Amide Linkers : Replacing the carboxamide with sulfonamide groups may reduce cytotoxicity while maintaining potency .
Q. How can reaction yields be optimized for large-scale synthesis?
- Critical Factors :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency compared to ethanol .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps can reduce byproducts.
- Temperature Control : Gradual heating (e.g., reflux at 80°C) minimizes decomposition of heat-sensitive intermediates .
Q. What pharmacokinetic challenges are associated with this compound?
- Issues and Solutions :
- Nephrotoxicity : Observed in preclinical studies due to hOAT3-mediated renal accumulation. Mitigate via structural modifications (e.g., replacing carboxylic acids with non-ionizable groups) .
- Oral Bioavailability : Enhance by introducing lipophilic substituents (e.g., methoxy groups) to improve membrane permeability.
Q. How can computational modeling guide the design of derivatives?
- Approaches :
- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., MMP-13 active site) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives with favorable binding kinetics.
- ADMET Prediction : Tools like SwissADME evaluate logP, solubility, and CYP450 interactions early in design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
